molecular formula C10H13NOS B1253758 2-phenyl-N-(2-sulfanylethyl)acetamide

2-phenyl-N-(2-sulfanylethyl)acetamide

Cat. No.: B1253758
M. Wt: 195.28 g/mol
InChI Key: FGPDGPFUMPRNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-(2-sulfanylethyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research indicates that 2-phenyl-N-(2-sulfanylethyl)acetamide exhibits significant antitumor properties. It has been tested against various cancer cell lines, showing effective cytotoxicity.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µg/mL)Reference Drug (Doxorubicin) IC50 (µg/mL)
HCT-116 (Colon)1.93.23
MCF-7 (Breast)2.33.23

These results suggest that the compound could be a viable candidate for further development as an anticancer agent, particularly in targeting colon and breast cancer cells.

Antiviral Activity

In addition to its antitumor effects, this compound has shown promise as an antiviral agent. Studies have indicated its efficacy against respiratory syncytial virus (RSV) and influenza A virus by inhibiting RNA-dependent RNA polymerase (RdRp), crucial for viral replication.

Biochemical Pathways

The compound's interaction with biochemical pathways suggests potential applications in treating diseases characterized by viral infections or uncontrolled cell growth, such as cancer.

Industrial Applications

Beyond medicinal uses, this compound can serve as a building block in organic synthesis. Its unique structure allows it to be utilized in the development of new materials or as a catalyst in industrial processes.

Case Study 1: Antitumor Efficacy

A study conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at low concentrations. The study highlighted its potential as a lead compound for designing novel anticancer therapies.

Case Study 2: Antiviral Mechanism Exploration

Research focused on the antiviral properties of the compound revealed that it not only reduced viral load but also mitigated inflammation in infected cells, suggesting a dual mechanism of action that could be beneficial in therapeutic settings.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-phenyl-N-(2-sulfanylethyl)acetamide

InChI

InChI=1S/C10H13NOS/c12-10(11-6-7-13)8-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H,11,12)

InChI Key

FGPDGPFUMPRNDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCS

Synonyms

N-(2'-mercaptoethyl)-2-phenylacetamide
N-MEPA cpd

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.